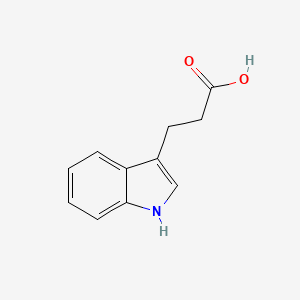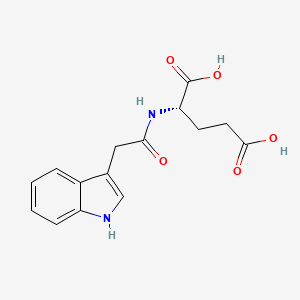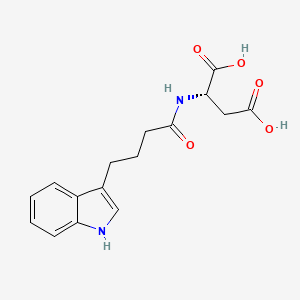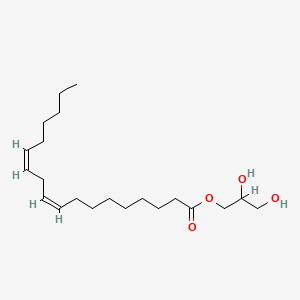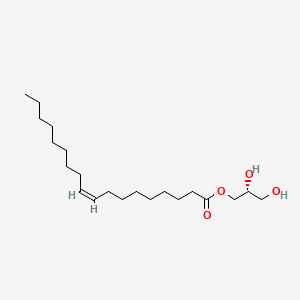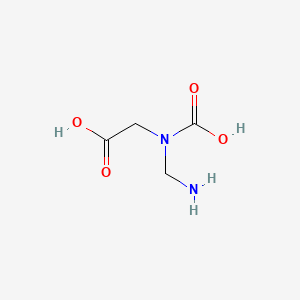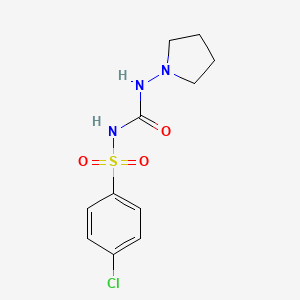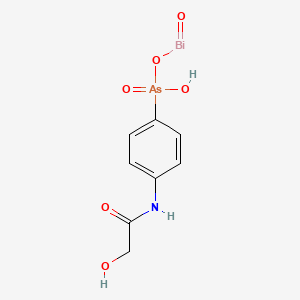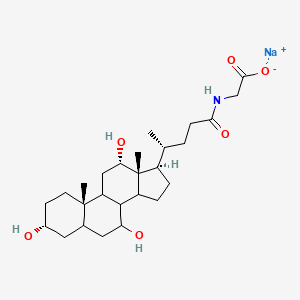
Glycyl-prolyl-glutamic acid
Descripción general
Descripción
Glycyl-prolyl-glutamic acid (GPE) is a neuroactive peptide . It is the N-terminal tripeptide of Insulin-like Growth Factor 1 (IGF-1) and is thought to be an outcome of specific neural processing . GPE prevents the binding of glutamate to N-methyl-D-aspartate (NMDA) receptor and positively regulates the potassium-mediated release of acetylcholine from rat cortical slices . Thus, it is involved in the control of brain function .
Synthesis Analysis
The synthesis of GPE and its analogues has been described in several studies . For instance, a sustainable strategy for the assembly of GPE and its structurally-related analogues by tandem sequential peptide coupling has been reported . This protocol comprises the assembly of the perbenzylated form of GPE from L-proline . Following a tandem sequential peptide coupling strategy, two chemoselective peptide bonds are formed without the need for purifying the intermediates ensuing a one-pot fashion synthesis .Molecular Structure Analysis
The molecular structure of GPE is represented by the chemical formula C12H19N3O6 . Its exact mass is 301.13 and its molecular weight is 301.299 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of GPE include the formation of two chemoselective peptide bonds in a one-pot fashion synthesis . The final product, GPE, is achieved by removing N- and C-protecting groups by hydrogenolysis using Pd/C as the catalyst .Physical And Chemical Properties Analysis
GPE is a white powder . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
GPE is a potent neuropeptide that has been found to have applications in neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases . It has been used in research to understand the progression of these diseases and to develop potential treatments.
Neuroprotection
GPE has been identified as a neuroprotective agent . It has been used in studies to understand its role in protecting neurons from damage or degeneration.
Synthesis of Analogues
The synthesis of GPE analogues, wherein the gamma-carboxylic moiety of the glutamic residue has been modified, has been described . These analogues have been used in pharmacological evaluation to further understand the role of the glutamate residue on the observed neuroprotective properties of GPE .
Control of Brain Function
GPE is involved in the control of brain function . It positively regulates the potassium-mediated release of acetylcholine from rat cortical slices , which plays a crucial role in memory and learning.
Interaction with NMDA Receptor
GPE prevents the binding of glutamate to N-methyl-D-aspartate (NMDA) receptor . This interaction has implications in neurological and psychiatric disorders, making GPE a valuable compound in related research.
Green Chemistry
An improved and greener methodology of solution-phase synthesis for the preparation of GPE has been described . This sustainable strategy is important for environmental considerations in chemical synthesis.
Mecanismo De Acción
Target of Action
Gly-Pro-Glu (GPE), also known as Glycyl-Prolyl-Glutamic acid, is a neuroactive peptide . It primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of glutamate receptor, and acetylcholine release . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
GPE inhibits the binding of glutamate to the NMDA receptor . This action can modulate the activity of the receptor and influence the downstream signaling pathways . Additionally, GPE has a potent action on acetylcholine release , which is essential for many functions of the nervous system, including memory and muscle contraction.
Biochemical Pathways
The primary biochemical pathway affected by GPE involves the modulation of the NMDA receptor and acetylcholine release . By inhibiting the binding of glutamate to the NMDA receptor, GPE can affect various downstream effects related to this receptor’s function . The exact downstream effects can vary depending on the specific cellular context and other factors.
Pharmacokinetics
The pharmacokinetics of GPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that GPE can cross the blood-cerebrospinal fluid (CSF) and functional CSF-brain barriers , which suggests it has good bioavailability in the brain.
Result of Action
The action of GPE results in neuroprotective effects . It has been shown to improve motor behavior in animal models and protect the temporal cortical somatostatinergic system from insult . These effects are likely due to its action on the NMDA receptor and acetylcholine release .
Action Environment
The action, efficacy, and stability of GPE can be influenced by various environmental factors. For instance, the presence of other molecules, the specific cellular environment, and the overall state of the organism can all impact the action of GPE . .
Direcciones Futuras
GPE has shown promise in applications for neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases . Its neuroprotective activity is not related to its affinity to the glutamate receptor . Future research may focus on further exploring its potential therapeutic uses and understanding its mechanism of action .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBXTYGTKWGAT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186038 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-glutamic acid | |
CAS RN |
32302-76-4 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glypromate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYPROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



